molecular formula C26H25N3O3 B2430967 N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide CAS No. 901003-23-4

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide

Cat. No.: B2430967
CAS No.: 901003-23-4
M. Wt: 427.504
InChI Key: INDJPHTZCKZNIU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-3-22(26(31)28-19-12-9-13-20(16-19)32-2)29-23-15-8-7-14-21(23)25(27-17-24(29)30)18-10-5-4-6-11-18/h4-16,22H,3,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDJPHTZCKZNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide is a compound that belongs to the class of benzodiazepines, known for their diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and its impact on various biological systems.

1. Chemical Structure and Properties

The molecular formula of this compound is C32H28N4O4C_{32}H_{28}N_{4}O_{4} with a molecular weight of 532.6 g/mol. The structure features a benzodiazepine core, which is crucial for its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). This leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

2.2 Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antiinflammatory Activity : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. For instance, compounds derived from benzodiazepine frameworks have been reported to suppress IL-6 mRNA expression effectively .
  • Analgesic Effects : Some derivatives exhibit analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds with structural similarities have demonstrated high selectivity for COX-2 inhibition, leading to reduced pain and inflammation .

3.1 In Vitro Studies

In vitro studies conducted on related compounds revealed that they effectively inhibit the expression of inflammatory mediators in human cell lines. For example, one study demonstrated that certain benzodiazepine derivatives significantly reduced IL-6 and IL-1β levels in liver hepatocytes exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

3.2 In Vivo Studies

In vivo models have confirmed these findings. Mice treated with benzodiazepine derivatives showed decreased macrophage infiltration in liver tissues following LPS administration, alongside notable reductions in serum levels of inflammatory cytokines . These results suggest a promising therapeutic profile for treating inflammatory conditions.

4. Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnti-inflammatory
Compound BStructure BAnalgesic
N-(3-methoxyphenyl)-2-(...)Benzodiazepine CoreAnxiolytic/Anti-inflammatoryThis Study

5. Conclusion

This compound demonstrates significant biological activity through its modulation of inflammatory pathways and potential analgesic effects. Future research should focus on detailed pharmacokinetics and the exploration of its efficacy in clinical settings to fully understand its therapeutic potential.

Q & A

Basic Question: What synthetic methodologies are reported for the preparation of N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)butanamide, and what intermediates are critical?

Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

Core benzodiazepine formation : Cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions to form the 1,4-benzodiazepin-2-one scaffold .

Side-chain functionalization : Coupling the benzodiazepine core with activated carboxylic acid derivatives (e.g., via EDC/HOBt-mediated amidation) using 3-methoxyphenylamine as a nucleophile .

Key intermediates :

  • Intermediate A : 5-Phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (core structure).
  • Intermediate B : 2-Bromobutanamide precursor for alkylation.
  • Intermediate C : N-(3-methoxyphenyl)carboxamide derivative for final coupling.
    Yield optimization requires controlled reaction temperatures (0–25°C) and anhydrous solvents (e.g., DMF or THF) .

Advanced Question: How can computational approaches (e.g., DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to assess reactivity and interaction sites with biological targets like GABA receptors .

Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins. For example:

  • Target : GABA-A receptor (PDB ID: 6HUP).
  • Key interactions : Hydrogen bonding with Arg87 and hydrophobic contacts with Phe77 .

MD Simulations : Perform 100-ns simulations in explicit solvent to validate stability of ligand-receptor complexes .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • 1H/13C NMR : Confirm methoxy group (δ 3.7–3.8 ppm for –OCH3) and benzodiazepine carbonyl (δ 170–175 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve diastereotopic protons in the butanamide chain.

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for benzodiazepinone and amide) .

Advanced Question: How can researchers resolve contradictions between observed and predicted pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

Solubility Enhancement :

  • Co-solvent systems : Use PEG-400/water mixtures to improve aqueous solubility (test via shake-flask method) .
  • Solid Dispersion : Formulate with PVP-K30 to increase dissolution rate (characterize via DSC/XRD).

Metabolic Stability :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust substituents (e.g., fluorination at metabolically labile sites) .

Contradiction Analysis : Cross-validate computational predictions (e.g., SwissADME) with experimental data using Bland-Altman plots .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this benzodiazepine derivative?

Methodological Answer:

GABA Receptor Binding Assay :

  • Method : Competitive displacement of [³H]-flunitrazepam in rat cortical membranes .
  • Outcome : IC50 values to compare affinity with diazepam.

Cytotoxicity Screening :

  • MTT Assay : Test against neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Enzyme Inhibition : Evaluate CYP3A4/2D6 interactions via fluorometric microsomal assays .

Advanced Question: How can process control and simulation tools optimize the scalability of this compound’s synthesis?

Methodological Answer:

Process Simulation : Use Aspen Plus® to model reaction kinetics and optimize parameters (temperature, stoichiometry) for large-scale production .

Quality-by-Design (QbD) :

  • Critical Process Parameters (CPPs) : Reaction time, solvent purity.
  • Design Space : Define via Plackett-Burman experiments to ensure robustness .

PAT (Process Analytical Technology) : Implement inline FTIR to monitor amidation completion in real time .

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